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Compound of Interest

Compound Name: ReAsH-EDT2

Cat. No.: B120825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, properties, and

applications of ReAsH-EDT2, a fluorogenic biarsenical dye used for site-specific labeling of

proteins in living cells. This technology offers a powerful tool for studying protein localization,
trafficking, interactions, and conformational changes.

Core Principles of ReAsH-EDT2 Fluorescence

ReAsH-EDT2 is a membrane-permeable, red-emitting fluorescent probe derived from the
fluorophore resorufin.[1][2] In its free state, complexed with two molecules of 1,2-ethanedithiol
(EDT), the dye is essentially non-fluorescent.[2][3][4] Fluorescence is induced upon binding to
a genetically encoded tetracysteine tag (TC-tag) engineered into a protein of interest. The
minimal and most common TC-tag sequence is Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC).

The fluorescence activation mechanism is based on a thiol-arsenic ligand exchange reaction.
The two arsenic atoms of the ReAsH molecule each form a stable covalent bond with two
cysteine thiols within the TC-tag. This binding event displaces the EDT molecules, leading to a
significant increase in the quantum yield of the resorufin fluorophore, resulting in a bright red
fluorescent signal. This "pro-fluorescent” nature of ReAsH-EDT2 allows for specific detection of
tagged proteins with a high signal-to-noise ratio, as unbound dye remains in a quenched state.

Quantitative Data Summary
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The following table summarizes the key quantitative properties of ReAsH-EDT2.

Property Value References
Chemical Formula C16H13AS2NO3S4

Molar Mass 545.4 g/mol

Excitation Maximum (Aex) 593 nm

Emission Maximum (Aem) 608 nm

Up to 0.47 (with optimized TC-

Quantum Yield (bound)
tags)

Binding Affinity (Kd) ~1071'M

Experimental Protocols
General Protein Labeling in Live Cells

This protocol outlines the general steps for labeling proteins containing a tetracysteine tag with
ReAsH-EDT2 in live mammalian cells.

o Cell Preparation: Culture cells expressing the tetracysteine-tagged protein of interest under
standard conditions. For adherent cells, ensure they are well-attached to the culture vessel.

o Labeling Solution Preparation: Prepare a stock solution of ReAsH-EDT2 in a suitable solvent
like DMSO. Dilute the stock solution in a labeling medium (e.g., Opti-MEM® Reduced-Serum
Medium, HBSS) to a final concentration typically ranging from 1 uM to 10 uM. It is often
beneficial to pre-complex the ReAsH dye with EDT for about 10 minutes at room
temperature before adding it to the cells.

e Cell Labeling: Replace the cell culture medium with the labeling solution containing ReAsH-
EDT2. Incubate the cells for 30-60 minutes at 37°C.

» Washing to Reduce Non-specific Binding: After incubation, it is crucial to wash the cells to
remove unbound and non-specifically bound ReAsH-EDT2. This is typically done using a
wash buffer containing a dithiol competitor such as 1,2-ethanedithiol (EDT) or British anti-

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b120825?utm_src=pdf-body
https://www.benchchem.com/product/b120825?utm_src=pdf-body
https://www.benchchem.com/product/b120825?utm_src=pdf-body
https://www.benchchem.com/product/b120825?utm_src=pdf-body
https://www.benchchem.com/product/b120825?utm_src=pdf-body
https://www.benchchem.com/product/b120825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Lewisite (BAL). A typical wash involves incubating the cells with the wash buffer for 15
minutes.

e Imaging: After washing, replace the wash buffer with a suitable imaging buffer (e.g., FRET
buffer: 125 mM NaCl, 5 mM KCI, 6 mM glucose, 25 mM HEPES pH 7.6). The cells are now
ready for fluorescence microscopy imaging using appropriate filter sets for red fluorescence.

Fluorescence Resonance Energy Transfer (FRET)
Studies

ReAsH-EDT2 can serve as an acceptor for FRET in combination with donor fluorescent
proteins like Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP).

o Construct Design: Engineer a fusion protein containing both the donor fluorescent protein
(e.g., GFP) and the tetracysteine tag in close proximity.

o Labeling: Label the cells expressing the fusion protein with ReAsH-EDT2 following the
general protocol described above.

o FRET Measurement: Excite the donor fluorophore (e.g., GFP at ~480 nm) and measure the
emission of both the donor and the acceptor (ReAsH at ~608 nm). An increase in acceptor
emission upon donor excitation and a corresponding decrease in donor emission indicate
FRET. FRET efficiency can be quantified by measuring the dequenching of the donor
fluorescence after photobleaching the acceptor.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Mechanism of ReAsH-EDT2 fluorescence activation.
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Caption: General experimental workflow for ReAsH-EDT2 labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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